2-{5-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-2-furyl}benzonitrile
Overview
Description
The compound “2-{5-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-2-furyl}benzonitrile” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The structure of synthesized compounds was elucidated by IR, 1HNMR, 13C NMR and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds between them .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo condensation reactions with aldehydes/ketones/acids/acyl chlorides . They can also participate in cyclization reactions with thioamide or carbon dioxide (CO2) as raw materials .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the appearance, yield, melting point, and spectroscopic data (FTIR, NMR, HRMS) can be obtained .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological system in which they are used. For example, some benzothiazole derivatives have shown potent anti-tubercular activity, with better inhibition potency against M. tuberculosis compared to standard reference drugs .
Safety and Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the development of more environmentally friendly synthesis methods, as well as the exploration of new applications for benzothiazole derivatives in various fields such as medicinal chemistry, biochemistry, and materials science .
properties
IUPAC Name |
2-[5-[(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-cyanoethenyl]furan-2-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3OS2/c22-12-14-5-1-2-6-17(14)19-10-9-15(25-19)11-16(13-23)26-21-24-18-7-3-4-8-20(18)27-21/h1-11H/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJDOLVGMUFIH-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)SC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(\C#N)/SC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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